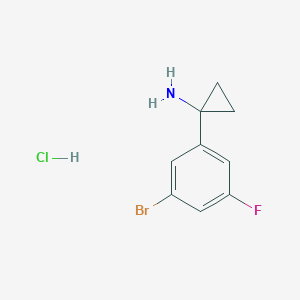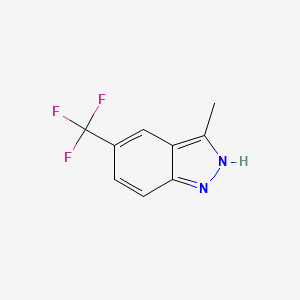
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2361634-47-9 . It has a molecular weight of 266.54 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-7-3-6 (4-8 (11)5-7)9 (12)1-2-9;/h3-5H,1-2,12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 266.54 .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- A study by (Qiu et al., 2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The study emphasizes the cost and safety aspects of large-scale production, exploring alternatives to conventional methods involving expensive and toxic reagents.
Environmental Remediation
- (Ateia et al., 2019) discuss the use of amine-containing sorbents in water treatment, specifically for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from drinking water. The study provides a critical analysis of the development and application of these sorbents, underlining the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal.
Toxicological Studies
- The toxicological aspects of Polybrominated dibenzo-p-dioxins and dibenzofurans are covered in a review by (Mennear & Lee, 1994). They highlight the occurrence of these compounds as contaminants in brominated flame retardants and their formation during combustion. The review discusses their biological effects, including hepatic induction and reproductive toxicity, and compares their potency to chlorinated analogs.
Chemical Properties and Reactions
- The synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones are detailed by (Issac & Tierney, 1996). The study provides insights into the reactions of chloral with amines and the formation of various intermediates, contributing to the understanding of compound behavior and potential applications.
Pharmacological Studies
- In the pharmacological context, (Zhang et al., 2013) review the applications of FTY720, a compound structurally similar to 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride, in cancer therapy. The review discusses its preclinical antitumor efficacy and the molecular targets of its unphosphorylated form, highlighting the differences from its immunosuppressive properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSILDPGRBFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)
![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)

![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)
![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)

